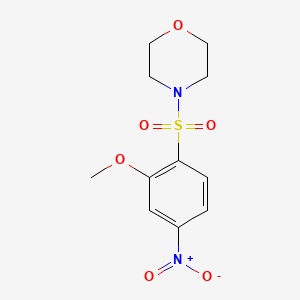

4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methoxy-4-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-18-10-8-9(13(14)15)2-3-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWWGRCEEUQOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine: A Methodological and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel compound, 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine. This molecule incorporates three key pharmacophores: a nitroaromatic system, a sulfonamide linker, and a morpholine ring, making it a compound of significant interest for scaffold-based drug discovery and chemical biology. We present a robust and reproducible synthetic protocol, followed by a multi-technique spectroscopic characterization to unequivocally confirm its structure. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing field-proven insights for professionals in chemical synthesis and drug development.

Introduction and Rationale

The morpholine heterocycle is a privileged structure in medicinal chemistry, found in numerous approved drugs, where it often imparts favorable properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2] Similarly, the arylsulfonamide moiety is a cornerstone of many therapeutic agents, known for its ability to act as a stable hydrogen bond donor and acceptor, engaging with biological targets. The combination of these motifs with a substituted nitroaromatic ring creates a versatile chemical entity.

The specific target, this compound, serves as a valuable building block. The electron-withdrawing nitro group can be readily reduced to an amine, providing a chemical handle for further functionalization, a common strategy in the synthesis of compound libraries for high-throughput screening.[3] This guide details a reliable pathway to access this compound in high purity, validated by a rigorous analytical workflow.

Synthetic Pathway and Experimental Design

The synthesis of the target compound is achieved via a nucleophilic substitution reaction. This is a classic and highly efficient method for the formation of sulfonamides.[4] The core logic involves the reaction of a reactive sulfonyl chloride with a secondary amine.

Causality of Reagent Selection

-

2-Methoxy-4-nitrobenzenesulfonyl chloride: This is the electrophilic partner in the reaction. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards nucleophiles. The methoxy and nitro groups on the aromatic ring modulate this reactivity and provide sites for future chemical modification.[5][6]

-

Morpholine: As a secondary amine, morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Its cyclic nature pre-organizes the atoms, often leading to clean and efficient reactions.[7]

-

Base (Triethylamine or Pyridine): The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base is required to scavenge this acid.[4] Failure to neutralize the HCl would result in the protonation of the morpholine starting material, rendering it non-nucleophilic and halting the reaction. Triethylamine is a common and effective choice.

-

Solvent (Dichloromethane): A dry, aprotic solvent is essential to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material. Dichloromethane (DCM) is an excellent choice as it readily dissolves the reactants and does not participate in the reaction.

Reaction Scheme

The overall synthetic transformation is illustrated below.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for synthesis, workup, and purification.

Synthesis Workflow

Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Reaction Setup: Cool the flask to 0 °C using an ice-water bath.

-

Addition of Electrophile: Dissolve 2-Methoxy-4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a separate flask with anhydrous DCM.[8] Add this solution dropwise to the stirring morpholine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (approximately 12-16 hours) to ensure complete conversion.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine and morpholine), saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification:

-

Recrystallization (Preferred): The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. This method is highly effective for obtaining crystalline, high-purity material.

-

Silica Gel Chromatography: If recrystallization is ineffective, the compound can be purified using column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Final Product: Isolate the purified product by filtration and dry under a high vacuum to remove any residual solvent. The final product should be a white to pale yellow solid.

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms through the carbon-hydrogen framework.[9]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration | Rationale for Assignment |

| Aromatic (H-3) | ~8.4 | d | 1H | Ortho to NO₂, Meta to SO₂R and OMe |

| Aromatic (H-5) | ~8.1 | dd | 1H | Ortho to SO₂R and NO₂ |

| Aromatic (H-6) | ~7.2 | d | 1H | Ortho to OMe and SO₂R |

| Methoxy (-OCH₃) | ~4.0 | s | 3H | Singlet for methyl group attached to oxygen |

| Morpholine (-CH₂-O-) | ~3.8 | t | 4H | Adjacent to electron-withdrawing oxygen atom |

| Morpholine (-CH₂-N-) | ~3.2 | t | 4H | Adjacent to electron-withdrawing sulfonyl group |

Note: d = doublet, dd = doublet of doublets, s = singlet, t = triplet. Chemical shifts are predictions and may vary slightly.

The morpholine protons typically appear as two distinct triplets.[10] The protons on the carbons adjacent to the oxygen are slightly more downfield than those adjacent to the nitrogen, which are in turn deshielded by the strongly electron-withdrawing sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a molecular fingerprint.[11][12]

Table 2: Key IR Absorption Bands and Their Assignments

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |

| ~1580 & ~1340 | Strong | Asymmetric & Symmetric N-O stretching of NO₂ group |

| ~1350 & ~1160 | Strong | Asymmetric & Symmetric S=O stretching of SO₂ group[12] |

| ~1270 & ~1030 | Strong | Asymmetric & Symmetric C-O-C stretching of methoxy group[12] |

| ~1115 | Strong | C-O-C stretching of morpholine ether linkage |

| ~930 | Medium | S-N stretching of the sulfonamide bond[12] |

The presence of strong bands for the SO₂ and NO₂ groups are critical for confirming the successful incorporation of the nitro-arylsulfonyl moiety.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Molecular Formula: C₁₁H₁₄N₂O₅S

-

Molecular Weight: 286.31 g/mol

-

Expected HRMS (ESI+): Calculated for [M+H]⁺ (C₁₁H₁₅N₂O₅S): 287.0696; Found: 287.XXXX (within 5 ppm error).

-

Key Fragmentation: The molecule may show fragmentation patterns corresponding to the loss of the morpholine ring or cleavage at the S-N bond.[7]

Conclusion

This guide outlines a robust and well-rationalized approach for the synthesis and characterization of this compound. The provided step-by-step protocol, rooted in established chemical principles, ensures high yield and purity. The detailed spectroscopic data serves as a benchmark for researchers to validate their results, ensuring the integrity of this valuable chemical building block for applications in drug discovery and medicinal chemistry. By understanding the causality behind each step, from reagent selection to analytical interpretation, scientists can confidently reproduce this synthesis and utilize the target compound in their research endeavors.

References

-

Akerman, S., Artüz, F. I., & Dinçer, M. (2008). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 41(4), 160-168. [Link]

-

Benmebarek, S., et al. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]

-

Wróbel, A., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances. [Link]

-

Benmebarek, S., et al. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

-

Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

-

Amerigo Scientific. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]

-

PubChem. (n.d.). 2-methoxy-4-nitrobenzenesulfonyl chloride. [Link]

-

Al-Ghorbani, M., et al. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 68(Pt 5), o1339. [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrobenzenesulfonyl chloride. [Link]

-

Bansal, G., et al. (2011). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

NIST. (n.d.). Morpholine. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 4-[(2-nitrophenyl)sulfonyl]morpholine. [Link]

-

PubChemLite. (n.d.). 2-methoxy-4-nitrobenzenesulfonyl chloride (C7H6ClNO5S). [Link]

-

Remko, M., & von der Lieth, C. W. (2005). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 10(11), 1395-1405. [Link]

-

White, J. M., & Goh, W. W. (2017). 4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione. Molbank, 2017(3), M948. [Link]

-

ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

Sources

- 1. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-甲氧基-4-硝基苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Morpholine [webbook.nist.gov]

- 8. 2-Methoxy-4-nitrobenzenesulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. tandfonline.com [tandfonline.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine (CAS No. 1147680-82-7) is a substituted aromatic sulfonylmorpholine derivative. The unique arrangement of a methoxy and a nitro group on the phenyl ring, coupled with the sulfonylmorpholine moiety, suggests its potential utility as a scaffold in medicinal chemistry and drug design. The electronic properties of the nitro and methoxy groups, combined with the conformational flexibility of the morpholine ring, can significantly influence its interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for its application in drug discovery, including formulation development, ADME (absorption, distribution, metabolism, and excretion) profiling, and toxicology studies. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside established methodologies for their experimental determination.

Chemical Structure and Molecular Properties

The foundational attributes of a molecule are its structure and fundamental properties derived from it. These parameters are critical for computational modeling and for predicting the behavior of the compound in various chemical and biological systems.

Structure:

Molecular Formula: C₁₁H₁₄N₂O₆S

Table 1: Key Molecular and Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 302.301 g/mol | [1] |

| CAS Number | 1147680-82-7 | [2] |

| Boiling Point (Predicted) | 506.9 ± 60.0 °C | [2] |

| Density (Predicted) | 1.428 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -9.13 ± 0.20 | [2] |

| XLogP3 (Predicted) | 0.5 | [1] |

| Topological Polar Surface Area | 110 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Exact Mass | 302.057 g/mol | [1] |

Synthesis

A general synthetic approach would be the sulfonylation of morpholine with 2-methoxy-4-nitrophenylsulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

General Synthetic Pathway:

Caption: General synthetic route for this compound.

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.

Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.[3][4]

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.[5]

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[3]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[3][6]

-

Data Recording: For an accurate measurement, the heating rate should be slow (around 1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]

Caption: Workflow for melting point determination by the capillary method.

Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The solubility of this compound should be determined in a range of aqueous and organic solvents.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

Lipophilicity (LogP)

The octanol-water partition coefficient (P), or its logarithm (logP), is a key measure of a compound's lipophilicity, which significantly affects its membrane permeability and overall ADME properties.[7] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is also a critical parameter.

Experimental Protocol: HPLC Method

High-Performance Liquid Chromatography (HPLC) offers a rapid and efficient alternative to the traditional shake-flask method for determining logP.

-

Column and Mobile Phase: A reverse-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve of retention time versus logP is constructed.

-

Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is determined.

-

LogP Calculation: The logP of the target compound is calculated from its retention time using the calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of this compound.

-

Expected ¹H NMR Signals:

-

Signals corresponding to the protons of the morpholine ring, likely appearing as two distinct multiplets due to their different chemical environments relative to the sulfonyl group.

-

A singlet for the methoxy group protons.

-

Signals in the aromatic region corresponding to the protons on the substituted phenyl ring. The substitution pattern will lead to a specific splitting pattern.

-

-

Expected ¹³C NMR Signals:

-

Signals for the carbon atoms of the morpholine ring.

-

A signal for the methoxy carbon.

-

Signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro and sulfonyl groups and the electron-donating methoxy group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic IR Absorptions:

-

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group.

-

Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group.

-

C-O stretching vibrations for the ether linkage of the methoxy group and the morpholine ring.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

C=C stretching vibrations for the aromatic ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Expected Mass Spectrum Features:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Fragmentation patterns characteristic of nitroaromatic compounds, which may include the loss of NO₂ or NO.[2]

-

Fragmentation of the sulfonylmorpholine moiety.

-

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, including its molecular structure, predicted properties, and standard experimental methodologies for their determination. While experimental data for this specific compound is limited in the public domain, the information presented here, based on its chemical structure and data from related compounds, offers a solid foundation for researchers and drug development professionals. The detailed protocols and expected spectroscopic features will be invaluable for the synthesis, characterization, and further investigation of this promising molecule.

References

-

This compound|1147680-82-7. AngeneChemical. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Melting point determination. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Melting point determination. SSERC. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. This compound | 1147680-82-7 [amp.chemicalbook.com]

- 3. 1147680-82-7|this compound|BLD Pharm [bldpharm.com]

- 4. acdlabs.com [acdlabs.com]

- 5. rsc.org [rsc.org]

- 6. 4-(2-Methoxy-4-nitrophenyl)morpholine [oakwoodchemical.com]

- 7. 4-(4-NITROPHENYL)MORPHOLINE(10389-51-2) IR Spectrum [m.chemicalbook.com]

"4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine CAS number and molecular structure"

An In-Depth Technical Guide to 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine

Abstract

This technical guide provides a comprehensive overview of this compound, a sulfonamide derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's core chemical identifiers, including its CAS number and molecular structure, and presents its physicochemical properties. Furthermore, this guide elucidates a probable synthetic pathway, contextualizes its relevance within drug discovery as a valuable building block, and offers a detailed, field-proven experimental protocol for its laboratory-scale synthesis. The information is structured to support researchers in understanding and utilizing this compound for the development of novel molecular entities.

Core Chemical Identity and Physicochemical Properties

This compound is a specific organic compound characterized by a morpholine ring N-substituted with a 2-methoxy-4-nitrophenylsulfonyl group. The presence of the electron-withdrawing nitro group and the sulfonamide linkage makes it a versatile intermediate for further chemical modification.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| CAS Number | 1147680-82-7 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₆S | [1] |

| Molecular Weight | 302.3 g/mol | [1] |

| Synonyms | Morpholine, 4-[(2-methoxy-4-nitrophenyl)sulfonyl]- | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)[O-])S(=O)(=O)N2CCOCC2 |

Molecular Structure

The molecular architecture consists of a central sulfonyl group linking a substituted aromatic ring to a saturated heterocyclic morpholine moiety. This structure is a common scaffold in pharmacologically active molecules.

Caption: 2D structure of this compound.

Synthesis, Reactivity, and Scientific Context

Retrosynthetic Analysis and Synthetic Strategy

The structure of this compound is a classic sulfonamide. Sulfonamides are most commonly and reliably synthesized via the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This retrosynthetic disconnection points to two key starting materials:

-

2-Methoxy-4-nitrobenzenesulfonyl chloride (CAS 21320-91-2)[4]

-

Morpholine (CAS 110-91-8)

The synthesis involves a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the secondary amine nitrogen of morpholine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Role in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[5] Its presence can enhance pharmacokinetic profiles. Similarly, the arylsulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3]

Derivatives containing the nitrophenyl group are valuable intermediates.[6][7] The nitro group can be readily reduced to an amine, which then serves as a chemical handle for further elaboration, allowing for the construction of diverse compound libraries for high-throughput screening. This strategic placement of functional groups makes this compound a highly useful building block for developing novel therapeutics.[7][8]

Experimental Protocol: Synthesis

This section provides a robust, self-validating protocol for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and safety.

Workflow Overview

The synthesis is a one-step nucleophilic substitution reaction followed by workup and purification.

Caption: Standard laboratory workflow for sulfonamide synthesis.

Detailed Step-by-Step Methodology

Materials:

-

2-Methoxy-4-nitrobenzenesulfonyl chloride (1.0 eq)[4]

-

Morpholine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate/Hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methoxy-4-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

-

Reagent Addition: Add morpholine (1.1 eq) to the solution. Cool the flask to 0°C in an ice-water bath.

-

Causality: Cooling is critical to manage the exothermic reaction that occurs upon addition of the base, preventing potential side reactions.

-

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

-

Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. Using a slight excess ensures the reaction environment remains basic, favoring the nucleophilic attack.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the consumption of the starting sulfonyl chloride by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

-

Causality: The HCl wash removes the excess triethylamine and the triethylammonium salt. The brine wash helps to remove residual water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to afford this compound as a solid.

Conclusion

This compound, identified by CAS number 1147680-82-7 , is a well-defined organic compound with significant potential as an intermediate in synthetic and medicinal chemistry.[1] Its structure combines the favorable properties of the morpholine and arylsulfonamide scaffolds. The established synthetic route via the reaction of 2-Methoxy-4-nitrobenzenesulfonyl chloride and morpholine is efficient and scalable. The strategic inclusion of a reducible nitro group provides a versatile anchor for the development of compound libraries, positioning this molecule as a key building block for future drug discovery endeavors.

References

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

-

2-Methoxy-4-nitrobenzenesulfonyl chloride. Amerigo Scientific. [Link]

-

2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458. PubChem, National Institutes of Health. [Link]

-

Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

- Chemical synthesis of morpholine derivatives.

-

Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. PubMed, National Institutes of Health. [Link]

-

Design, Synthesis, And Pharmacological Evaluation Of 7- Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline- 4(3H)-One Derivatives As Potential Anti-Inflammatory Agents. ResearchGate. [Link]

-

Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]

Sources

- 1. This compound | 1147680-82-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this compound. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral features, grounded in the principles of chemical structure and spectroscopic theory.

Introduction

This compound is a molecule of interest in medicinal chemistry and organic synthesis. Its structure combines a morpholine ring, a versatile pharmacophore, with a substituted aromatic sulfonyl group. The presence of a methoxy and a nitro group on the phenyl ring introduces specific electronic effects that are crucial for its reactivity and potential biological activity. Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-technique spectroscopic approach is indispensable. This guide will walk you through the predicted and expected spectral data for this compound, offering insights into how each spectroscopic method provides a unique piece of the structural puzzle.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's constituent parts is fundamental to interpreting its spectral data. The key structural features of this compound are:

-

Morpholine Ring: A saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. In N-substituted morpholines, the ring typically adopts a chair conformation.[1]

-

Sulfonamide Linkage: The -SO₂-N- group connects the aromatic ring to the morpholine moiety.

-

2-Methoxy-4-nitrophenyl Group: A substituted aromatic ring with an electron-donating methoxy group and a strong electron-withdrawing nitro group.

The interplay of these functional groups dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Morpholine H (N-CH₂) | 3.2 - 3.5 | Triplet | 4H | Protons adjacent to the nitrogen of the sulfonamide group are deshielded. |

| Morpholine H (O-CH₂) | 3.7 - 4.0 | Triplet | 4H | Protons adjacent to the oxygen atom are further deshielded. |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | Typical chemical shift for an aromatic methoxy group. |

| Aromatic H-3 | 7.8 - 8.0 | Doublet | 1H | Ortho to the nitro group and meta to the sulfonyl group, experiencing strong deshielding. |

| Aromatic H-5 | 7.5 - 7.7 | Doublet of doublets | 1H | Ortho to the sulfonyl group and meta to the nitro and methoxy groups. |

| Aromatic H-6 | 7.2 - 7.4 | Doublet | 1H | Ortho to the methoxy group and the sulfonyl group. |

Expert Insights: The electron-withdrawing nature of the sulfonyl group will cause a downfield shift of the adjacent methylene protons in the morpholine ring compared to unsubstituted morpholine.[3] The substitution pattern on the aromatic ring leads to a predictable splitting pattern for the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Morpholine C (N-CH₂) | 45 - 50 | Carbons adjacent to the nitrogen atom. |

| Morpholine C (O-CH₂) | ~67 | Carbons adjacent to the more electronegative oxygen atom are deshielded.[3] |

| Methoxy (-OCH₃) | ~56 | Typical chemical shift for an aromatic methoxy carbon. |

| Aromatic C (C-SO₂) | 135 - 140 | Quaternary carbon attached to the sulfonyl group. |

| Aromatic C (C-OCH₃) | 150 - 155 | Carbon attached to the oxygen of the methoxy group. |

| Aromatic C (C-NO₂) | 145 - 150 | Carbon attached to the nitro group. |

| Aromatic C (CH) | 110 - 130 | Aromatic carbons bearing hydrogen atoms. |

Self-Validating System: The number of signals in both the ¹H and ¹³C NMR spectra should be consistent with the number of chemically non-equivalent protons and carbons in the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| SO₂ stretch (asymmetric) | 1370 - 1315 | Strong | Characteristic for sulfonamides.[5] |

| SO₂ stretch (symmetric) | 1181 - 1119 | Strong | Characteristic for sulfonamides.[5] |

| NO₂ stretch (asymmetric) | 1550 - 1500 | Strong | Characteristic for aromatic nitro compounds. |

| NO₂ stretch (symmetric) | 1350 - 1300 | Strong | Characteristic for aromatic nitro compounds. |

| C-O-C stretch (ether) | 1275 - 1200 and 1150 - 1085 | Strong | Asymmetric and symmetric stretching of the morpholine ether and methoxy group. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Stretching vibrations of C-H bonds on the phenyl ring. |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of C-H bonds in the morpholine and methoxy groups. |

Expert Insights: The presence of strong absorption bands in the specified regions for the sulfonyl and nitro groups provides compelling evidence for their presence in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[6]

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 319.06 | Protonated molecular ion. |

| [M+Na]⁺ | 341.04 | Sodium adduct of the molecular ion. |

| [M-SO₂]⁺ | 254.08 | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides.[7] |

| [C₇H₆NO₅S]⁺ | 216.00 | Fragment corresponding to the 2-methoxy-4-nitrophenylsulfonyl cation. |

| [C₄H₈NO]⁺ | 86.06 | Fragment corresponding to the morpholine cation. |

Trustworthiness: The observation of the molecular ion peak and characteristic fragment ions, such as the loss of SO₂, would provide strong confirmation of the compound's identity and structure.

Caption: Experimental workflow for NMR analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[8]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.[9]

-

-

LC Separation:

-

Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

MS Detection:

-

Analyze the eluent using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full scan mass spectra to identify the molecular ion and perform tandem MS (MS/MS) to obtain fragmentation data.[10]

-

Conclusion

The structural characterization of this compound is a clear demonstration of the power of modern spectroscopic techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and structurally related molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Sun, W., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(6), 842–850. [Link]

-

Wikipedia. (2026). Infrared spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Emerald Cloud Lab. (2025). ExperimentLCMS Documentation. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

-

ResearchGate. (2025). How to prepare IR samples? [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Wikipedia. (2026). Fragmentation (mass spectrometry). [Link]

Sources

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

"solubility and stability of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine"

An In-depth Technical Guide to the Solubility and Stability of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of this compound, a novel compound of interest in pharmaceutical research. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that the described protocols are robust and self-validating. The guide is intended for professionals in drug discovery and development who require a thorough understanding of the physicochemical properties of this molecule to advance their research.

Introduction to this compound

This compound is a sulfonamide derivative with a molecular formula of C11H14N2O6S.[1] Its structure, featuring a morpholine ring attached to a substituted nitrophenylsulfonyl group, suggests its potential as a scaffold in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often conferring favorable pharmacokinetic properties.[2][3][4] The nitrophenyl group, while potentially contributing to biological activity, can also influence the compound's stability and solubility.[5][6][7][8][9] A thorough understanding of these properties is paramount for its development as a potential therapeutic agent.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1147680-82-7[1]

-

Molecular Formula: C11H14N2O6S[1]

-

Molecular Weight: 302.3 g/mol [1]

Part 1: Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and, consequently, suboptimal therapeutic efficacy. Therefore, a precise and early assessment of solubility is essential.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that dissolves in a given time under specific conditions, often from a high-concentration DMSO stock. It is a high-throughput screening method. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol describes the widely accepted shake-flask method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Glycine buffer, pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

Analytical balance

-

Vortex mixer

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Buffers: Prepare the required aqueous buffers at the desired pH values.

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Sampling and Dilution: Carefully collect an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with the appropriate mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[10][11] A standard calibration curve of the compound should be used for accurate quantification.

Data Presentation

The solubility data should be presented in a clear and concise table.

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Citrate Buffer | 5.0 | 25 | [Example Value: 5.2] | [Example Value: 17.2] |

| PBS | 7.4 | 25 | [Example Value: 4.8] | [Example Value: 15.9] |

| Glycine Buffer | 9.0 | 25 | [Example Value: 4.5] | [Example Value: 14.9] |

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Part 2: Stability Profiling

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate.[12][13][14] These studies expose the compound to harsh conditions to identify potential degradation pathways and degradation products.[12][13]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The sulfonylmorpholine linkage may be susceptible to hydrolysis under acidic or basic conditions.

-

Reduction of the Nitro Group: The nitro group is prone to reduction, which could occur in the presence of reducing agents or under certain metabolic conditions.

-

Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light.[9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H2O2)

-

HPLC-grade water, acetonitrile, and methanol

-

Photostability chamber

-

HPLC-DAD or HPLC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples before dilution with the mobile phase.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. An HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is recommended to identify and characterize any degradation products.

Data Presentation

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Time (hours) | % Assay of Parent Compound | Number of Degradants | Major Degradant (% Area) |

| 0.1 M HCl, 60°C | 24 | [Example Value: 85.2] | [Example Value: 2] | [Example Value: 10.5] |

| 0.1 M NaOH, 60°C | 24 | [Example Value: 70.1] | [Example Value: 3] | [Example Value: 15.8] |

| 3% H2O2, RT | 24 | [Example Value: 92.5] | [Example Value: 1] | [Example Value: 5.1] |

| Photostability | 24 | [Example Value: 98.0] | [Example Value: 1] | [Example Value: 1.5] |

| Thermal (80°C) | 24 | [Example Value: 99.5] | [Example Value: 0] | [Example Value: N/A] |

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for Forced Degradation Studies.

Part 3: Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

Recommended HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide outlines the essential experimental procedures for determining the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to assess the developability of this compound. The provided workflows and data presentation formats are designed to ensure clarity and reproducibility. A thorough understanding of these physicochemical properties is a cornerstone of successful drug development.

References

- YMER, A. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. [Source not further specified]

- Review of Analytical Methods for Sulfonamides. (2020, February 18). [Source not further specified]

- Analysis of sulfonamides. (n.d.). Slideshare.

- Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.

- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz

- RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol. (2021, November 9). YouTube.

- This compound | 1147680-82-7. (n.d.). ChemicalBook.

- 1325980-50-4|4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholine. (n.d.). BLDpharm.

- Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. (1985, November). Journal of Pharmaceutical Sciences.

- 4-Nitrophenol. (n.d.). Santa Cruz Biotechnology.

- Note on stability of p‐nitrophenol in aqueous solutions. (2025, August 6).

- 4-Nitrophenol. (n.d.). Wikipedia.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- 4-((4-NITROPHENYL)SULFONYL)MORPHOLINE AldrichCPR. (n.d.). Sigma-Aldrich.

- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). PMC - NIH.

- Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)-. (2018, February 19). SIELC Technologies.

- The microbial degradation of morpholine. (2025, August 6).

- Development of forced degradation and stability indicating studies of drugs—A review. (2013, September 17). CORE.

- 4-[(4-Methoxy-2-nitrophenyl)sulfonyl]morpholine | C11H14N2O6S | CID 977908. (n.d.). PubChem.

- Forced Degradation Studies. (2016, December 14). Semantic Scholar.

- Morpholine, 4-(3-methoxy-4-nitrophenyl)- - Substance Details. (n.d.). SRS | US EPA.

- Morpholine synthesis. (n.d.). Organic Chemistry Portal.

- 4-(3-methoxy-4-nitrophenyl)morpholine (C11H14N2O4). (n.d.). PubChemLite.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI.

- 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738. (n.d.). PubChem - NIH.

- Chemical synthesis of morpholine derivatives. (n.d.).

- Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols. (2025, December). Benchchem.

- 4-(3-Methoxy-4-nitrophenyl)morpholine | 6950-88-5. (n.d.). Sigma-Aldrich.

- Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol. (n.d.).

Sources

- 1. This compound | 1147680-82-7 [amp.chemicalbook.com]

- 2. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 10. ymerdigital.com [ymerdigital.com]

- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. semanticscholar.org [semanticscholar.org]

The Ascendant Trajectory of Aryl Sulfonylmorpholines: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Foreword: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

The morpholine ring, a simple six-membered heterocycle, has proven to be a remarkably versatile and privileged scaffold in the landscape of drug discovery.[1][2][3] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a favored building block for medicinal chemists aiming to optimize the pharmacokinetic profiles of lead compounds. When coupled with an aryl sulfonyl moiety, the resulting aryl sulfonylmorpholine core gives rise to a class of compounds with a diverse and potent range of biological activities. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of aryl sulfonylmorpholine compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research endeavors in this exciting field.

I. The Art of Synthesis: Crafting the Aryl Sulfonylmorpholine Core

The construction of the aryl sulfonylmorpholine scaffold is primarily achieved through the nucleophilic substitution of an arylsulfonyl chloride with morpholine. This seemingly straightforward reaction is subject to nuances in reaction conditions that can significantly impact yield and purity.

Core Synthetic Workflow

The fundamental synthetic approach involves the reaction of a substituted arylsulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for efficient and clean conversion.

Caption: General Synthetic Scheme for Aryl Sulfonylmorpholines.

Detailed Experimental Protocol: Synthesis of 4-(Phenylsulfonyl)morpholine

This protocol provides a robust and reproducible method for the synthesis of a model aryl sulfonylmorpholine compound.

Materials:

-

Benzenesulfonyl chloride (1.0 eq)

-

Morpholine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes. The use of an ice bath helps to control the exothermicity of the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(phenylsulfonyl)morpholine.

Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and ensure the absence of starting materials and byproducts.

II. A Spectrum of Bioactivity: Therapeutic Targets of Aryl Sulfonylmorpholines

The aryl sulfonylmorpholine scaffold has been shown to interact with a variety of biological targets, leading to a broad range of therapeutic applications.

Analgesia: Targeting the Nav1.7 Sodium Channel

A significant area of research for aryl sulfonylmorpholine compounds is in the development of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways, and its inhibition is a promising strategy for the treatment of chronic pain.[4]

The replacement of a piperidine ring in earlier benzenesulfonamide Nav1.7 inhibitors with a morpholine core initially led to a decrease in activity. However, optimization of the linker between the morpholine and the aryl sulfonamide restored and, in some cases, enhanced the inhibitory potency.[4]

Structure-Activity Relationship (SAR) Insights:

-

The weakly basic nature of the morpholine ring can influence the overall physicochemical properties of the molecule, affecting its interaction with the target protein.

-

The length and nature of the linker between the morpholine and the aryl group are critical for optimal binding to the Nav1.7 channel.

| Compound | Linker Modification | hNav1.7 IC50 (µM) |

| Lead (Piperidine) | Methyleneoxy | 0.025 |

| Morpholine Analog 1 | Methyleneoxy | >10 |

| Morpholine Analog 2 | Shortened Linker | 0.045 |

Data adapted from a study on morpholine-based aryl sulfonamides as Nav1.7 inhibitors.[4]

Oncology: A Multi-pronged Attack on Cancer

Aryl sulfonylmorpholine derivatives have emerged as promising anticancer agents, exhibiting activity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and proliferation.

One notable mechanism is the inhibition of tubulin polymerization. By binding to the colchicine binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of aryl sulfonylmorpholine compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Aryl sulfonylmorpholine compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the aryl sulfonylmorpholine compounds (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Illustrative Anticancer Activity Data:

| Compound ID | Cancer Cell Line | IC50 (µM) |

| AK-10 | MCF-7 (Breast) | 3.15 |

| AK-10 | A549 (Lung) | 8.55 |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 |

Data from a study on morpholine substituted quinazoline derivatives.[6]

Caption: Proposed Mechanism of Anticancer Activity.

Anti-inflammatory Properties

The aryl sulfonylmorpholine scaffold has also been investigated for its anti-inflammatory potential. While specific studies on N-arylsulfonylmorpholines are emerging, related aryl sulfonamide derivatives have demonstrated significant anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).

Potential Anti-inflammatory Signaling Pathway:

Caption: Potential Anti-inflammatory Mechanism of Action.

III. Future Perspectives and Conclusion

The aryl sulfonylmorpholine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The inherent "drug-like" properties imparted by the morpholine ring, combined with the diverse biological activities of the aryl sulfonamide moiety, create a powerful platform for medicinal chemists. Future research in this area will likely focus on:

-

Expansion of Therapeutic Targets: Exploring the activity of aryl sulfonylmorpholine derivatives against a wider range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with enhanced potency and selectivity.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

IV. References

-

Wu, Y.-J., et al. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(5), 958-962. [Link]

-

Li, et al. (2013). Design, synthesis, and biological evaluation of novel N-γ-carboline arylsulfonamides as anticancer agents. Journal of Medicinal Chemistry, 56(15), 6048-6058.

-

Kumar, A., et al. (2020). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Scientific Reports, 10(1), 1-15. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 21(11), 1548. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Nitrophenyl-Containing Morpholines: A Technical Guide for Drug Discovery

Abstract

The morpholine nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with significant therapeutic promise.[1][2] This technical guide delves into the burgeoning field of nitrophenyl-containing morpholines, a class of compounds demonstrating a remarkable breadth of biological activities. We will explore the synthetic strategies for accessing these molecules, dissect their mechanisms of action across various disease models, and provide detailed protocols for their evaluation. This in-depth analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical space for the discovery of novel therapeutics.

Introduction: The Morpholine Scaffold and the Influence of the Nitrophenyl Moiety

The morpholine ring is a six-membered heterocycle that is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. The introduction of a nitrophenyl group to the morpholine core creates a unique electronic and steric environment, often leading to potent and selective biological effects. The nitro group, a strong electron-withdrawing moiety, can participate in various non-covalent interactions and is a key contributor to the observed bioactivities.[3] This guide will focus on the synthesis and biological evaluation of these fascinating molecules, with a particular emphasis on their anticancer, antimicrobial, and neuroprotective potential.

Synthetic Pathways to Nitrophenyl-Containing Morpholines

The synthesis of nitrophenyl-containing morpholines is primarily achieved through well-established nucleophilic aromatic substitution (SNAr) reactions. The general approach involves the condensation of a morpholine or a substituted morpholine with a nitrophenyl halide.

General Synthesis of 4-(4-Nitrophenyl)morpholine

A common and efficient method for the synthesis of 4-(4-nitrophenyl)morpholine involves the reaction of morpholine with 4-fluoronitrobenzene or 4-chloronitrobenzene.[4][5]

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine

-

To a solution of morpholine (1.0 eq) in acetonitrile, add 4-fluoronitrobenzene (1.0 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-nitrophenyl)morpholine.

Synthesis of Substituted Nitrophenyl-Morpholines

More complex derivatives, such as 4-(4-nitrophenyl)morpholin-3-one, are key intermediates for various pharmaceuticals.[4][5] These can be synthesized through a multi-step process involving an initial condensation followed by an oxidation step.[4]

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of nitrophenyl-containing morpholines as anticancer agents.[6] The presence of the morpholine moiety is often associated with favorable pharmacokinetic properties, while the nitrophenyl group can contribute to potent cytotoxic activity.

Mechanism of Action

The anticancer activity of these compounds is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[7]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer potency of these compounds. Key modifications often involve the substitution pattern on the nitrophenyl ring and the morpholine scaffold. For example, the position of the nitro group and the presence of other substituents can significantly influence cytotoxicity against various cancer cell lines.

| Compound ID | Substitution on Nitrophenyl Ring | Substitution on Morpholine Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 6o | Pyridyl group | Unsubstituted | SW620 (colon) | 8.71 | [7] |

| 6o | Pyridyl group | Unsubstituted | A549 (lung) | 9.55 | [7] |

| 6o | Pyridyl group | Unsubstituted | HeLa (cervical) | 15.67 | [7] |

| 6o | Pyridyl group | Unsubstituted | MCF-7 (breast) | 21.77 | [7] |

| AK-3 | Quinazoline derivative | Unsubstituted | A549 (lung) | 10.38 | [8] |

| AK-3 | Quinazoline derivative | Unsubstituted | MCF-7 (breast) | 6.44 | [8] |

| AK-3 | Quinazoline derivative | Unsubstituted | SHSY-5Y (neuroblastoma) | 9.54 | [8] |

| AK-10 | Quinazoline derivative | Unsubstituted | A549 (lung) | 8.55 | [8] |

| AK-10 | Quinazoline derivative | Unsubstituted | MCF-7 (breast) | 3.15 | [8] |

| AK-10 | Quinazoline derivative | Unsubstituted | SHSY-5Y (neuroblastoma) | 3.36 | [8] |

Table 1: Anticancer Activity of Representative Nitrophenyl-Containing Morpholine Derivatives

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the nitrophenyl-morpholine derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Nitrophenyl-containing morpholines have demonstrated promising activity against a range of bacteria.[9][10] The nitroaromatic scaffold is a known pharmacophore in several antimicrobial drugs, and its incorporation into the morpholine framework can lead to potent antibacterial effects.[3]

Mechanism of Action

The antimicrobial action of nitro compounds often involves the enzymatic reduction of the nitro group within the microbial cell.[3] This process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to cell death.[3]

Spectrum of Activity

Different derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, certain morpholine derivatives have shown high inhibitory action against a broad spectrum of bacterial strains.[10]

| Compound Type | Bacterial Strain | Activity | Reference |